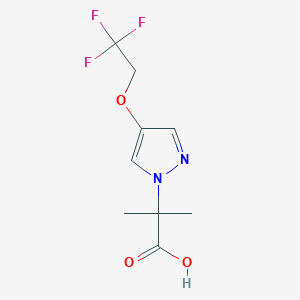

2-Methyl-2-(4-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid

Description

2-Methyl-2-(4-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid is a pyrazole-derived carboxylic acid characterized by a trifluoroethoxy group at the 4-position of the pyrazole ring and a methyl-substituted propanoic acid moiety.

Propriétés

IUPAC Name |

2-methyl-2-[4-(2,2,2-trifluoroethoxy)pyrazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O3/c1-8(2,7(15)16)14-4-6(3-13-14)17-5-9(10,11)12/h3-4H,5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXIWTOEBFFAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(C=N1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pyrazole Ring Formation via Diketone-Hydrazine Condensation

The core pyrazole scaffold is typically constructed through a condensation reaction between 1,3-diketones and hydrazines. For this compound, the trifluoroethoxy group is introduced at the 4-position of the pyrazole ring, while the 1-position is functionalized with a methyl-substituted propanoic acid moiety.

Reaction Scheme :

-

Diketone Preparation :

A diketone precursor, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, is synthesized via Claisen condensation of ethyl trifluoroacetate with a ketone. -

Hydrazine Coupling :

The diketone reacts with a substituted hydrazine (e.g., 2-methyl-2-hydrazinylpropanoic acid ethyl ester) in an alcoholic solvent (e.g., isopropanol) under acidic conditions (e.g., trifluoroacetic acid). The acid catalyzes cyclization, forming the pyrazole ring while ensuring regioselectivity at the 1- and 4-positions.

Critical Parameters :

Trifluoroethoxy Group Installation

The 2,2,2-trifluoroethoxy group is introduced via nucleophilic substitution or Mitsunobu reaction.

Method A: Nucleophilic Substitution

-

A pre-formed pyrazole intermediate (e.g., 4-hydroxy-1H-pyrazole) reacts with 2,2,2-trifluoroethyl triflate in the presence of a base (e.g., potassium carbonate).

Method B: Mitsunobu Reaction

Propanoic Acid Ester Hydrolysis

The ethyl ester of the propanoic acid moiety is hydrolyzed to the carboxylic acid under basic conditions:

Procedure :

-

The ester intermediate is treated with aqueous NaOH (2M) in tetrahydrofuran (THF) at 60°C for 6 hours.

-

Acidification with HCl precipitates the free acid, which is purified via recrystallization from ethanol/water.

Purity Control :

Optimization Strategies and Challenges

Regioselectivity in Pyrazole Formation

The orientation of substituents on the pyrazole ring is critical. Using bulky solvents (e.g., tert-butyl alcohol) or Lewis acids (e.g., ZnCl₂) directs the hydrazine to attack the more electrophilic carbonyl group, ensuring the trifluoroethyl group occupies the 4-position.

Table 1: Impact of Solvent on Regioselectivity

| Solvent | Regioselectivity (4-position:5-position) | Yield (%) |

|---|---|---|

| Isopropanol | 9:1 | 78 |

| tert-Butyl alcohol | 19:1 | 85 |

| Dimethylformamide | 3:1 | 65 |

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-2-(4-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

2-Methyl-2-(4-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-Methyl-2-(4-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Key Observations:

- Trifluoroethoxy vs. Trifluoromethyl (CF₃): The target compound’s trifluoroethoxy group (-OCH₂CF₃) is less electron-withdrawing than CF₃ but improves solubility compared to purely hydrophobic substituents .

- Substituent Position: The 4-position substitution (e.g., NO₂ in , CF₃ in ) influences electronic properties and binding interactions in biological targets.

Q & A

Q. What are the common synthetic routes for synthesizing 2-Methyl-2-(4-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid?

- Methodological Answer : The synthesis typically involves condensation reactions and aza-Michael additions. For example:

- Step 1 : Prepare the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles.

- Step 2 : Introduce the trifluoroethoxy group at the 4-position of the pyrazole ring using nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Couple the pyrazole intermediate with a propanoic acid backbone via alkylation or Mitsunobu reactions.

Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography or recrystallization .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the proton environment and carbon framework, particularly the trifluoroethoxy (-OCF₂CF₃) and pyrazole resonances.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₁F₃N₂O₃).

- Infrared Spectroscopy (IR) : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations.

- Elemental Analysis : Ensures purity by matching calculated and observed C/H/N ratios .

Q. What functional groups critically influence the compound’s reactivity and bioactivity?

- Methodological Answer : Key functional groups include:

- Trifluoroethoxy (-OCF₂CF₃) : Enhances metabolic stability and lipophilicity, impacting membrane permeability.

- Pyrazole Ring : Participates in hydrogen bonding and π-π stacking interactions with biological targets.

- Carboxylic Acid (-COOH) : Facilitates salt formation for improved solubility or acts as a pharmacophore for target binding.

Substituent variations (e.g., nitro or methyl groups on the pyrazole) alter electronic properties and steric effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and spatial arrangement of substituents.

- Procedure : Crystallize the compound via slow evaporation in a solvent like ethanol.

- Software : SHELX programs (e.g., SHELXL for refinement) analyze diffraction data to generate a 3D electron density map.

- Validation : The R-factor (<5%) and residual density maps ensure accuracy. This method confirmed the stereochemistry of structurally related pyrazole derivatives .

Q. How to design structure-activity relationship (SAR) studies using structural analogs?

- Methodological Answer : SAR studies involve synthesizing analogs with systematic substitutions (Table 1) and evaluating biological activity (e.g., enzyme inhibition or receptor binding):

Q. How to resolve contradictions in pharmacological data across different assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Strategies include:

- Orthogonal Assays : Validate results using independent methods (e.g., SPR vs. fluorescence-based assays).

- Dose-Response Curves : Ensure activity is concentration-dependent and reproducible.

- Comparative Analysis : Cross-reference with analogs (e.g., 2-[4-nitro-3-(trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid in ) to identify substituent-specific trends .

Q. What challenges arise in optimizing synthetic yield and purity for this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may complicate purification.

- Catalysts : Use Pd catalysts for cross-coupling steps, but optimize loading to minimize residual metal contamination.

- Temperature Control : Exothermic reactions (e.g., trifluoroethoxy substitution) require cooling to prevent side reactions.

- Purification : Reverse-phase HPLC or preparative TLC achieves >95% purity, critical for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.